

Click chemistry applications using 3-Chloro-5-ethynylisoquinoline

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Compound of Interest

Compound Name: 3-Chloro-5-ethynylisoquinoline

CAS No.: 1822784-14-4

Cat. No.: B1436038

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Application Note: 3-Chloro-5-ethynylisoquinoline

Dual-Functional Scaffold for Diversity-Oriented Synthesis & Chemical Biology[1][2]

Executive Summary

3-Chloro-5-ethynylisoquinoline represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural utility is derived from its orthogonal reactivity profile:

- 5-Ethynyl Group: A bio-orthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library expansion or bioconjugation.
- 3-Chloro Group: An electrophilic handle amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (), allowing for "Exit Vector" modification to tune solubility and potency.

- Isoquinoline Core: A privileged pharmacophore found in numerous kinase inhibitors (e.g., Fasudil) and DNA intercalators.

This guide provides validated protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and Fluorescent Probe Synthesis.

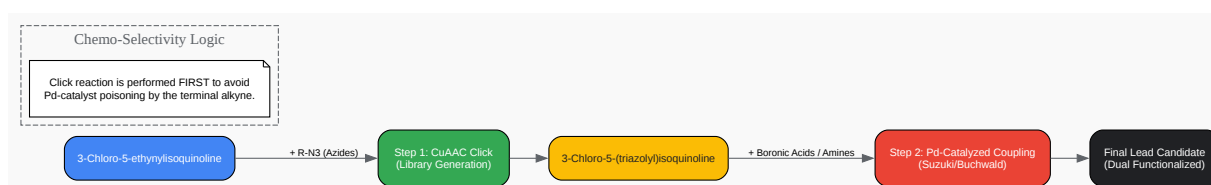
Chemical Profile & Handling

Property	Specification
Molecular Formula	
Molecular Weight	187.62 g/mol
Solubility	DMSO (>50 mM), DCM, Methanol. Low solubility in water.
Stability	Stable at -20°C. Protect from light. Avoid strong acids (hydration of alkyne).
Hazards	Irritant. Handle with standard PPE.

Application 1: Diversity-Oriented Synthesis (Medicinal Chemistry)

Context: In drug discovery, the 5-ethynyl group allows for the rapid "clicking" of diverse azide fragments to generate a library of triazole-linked isoquinolines. The 3-chloro position is subsequently modified to optimize pharmacokinetic properties (ADME).

Strategic Workflow (Graphviz Diagram)



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Figure 1: Sequential functionalization strategy ensuring chemoselectivity.

Detailed Protocol: CuAAC "Click" Reaction

Objective: To couple **3-Chloro-5-ethynylisoquinoline** with an organic azide ().

Scientist's Note: Isoquinolines contain a basic nitrogen that can coordinate Cu(I), potentially poisoning the catalyst. To prevent this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that stabilizes the Cu(I) oxidation state and out-competes the isoquinoline nitrogen for copper binding.

Materials

- Alkyne: **3-Chloro-5-ethynylisoquinoline** (1.0 equiv)
- Azide: Desired organic azide (1.1 equiv)
- Catalyst:
(5 mol%)[1]
- Ligand: THPTA (10 mol%) — Critical for reaction efficiency
- Reductant: Sodium Ascorbate (20 mol%)
- Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Procedure

- Stock Solutions: Prepare the following stocks in water (or DMSO if insoluble):
 - (100 mM)
 - THPTA (200 mM)
 - Sodium Ascorbate (500 mM) - Prepare fresh.

- **Complex Formation:** In a small vial, mix the

and THPTA stock solutions. Incubate for 5 minutes to form the blue Cu-ligand complex.
- **Reaction Assembly:**
 - Dissolve the Alkyne (isoquinoline) and Azide in the reaction solvent (e.g., 1 mL DMSO/Water).
 - Add the Cu-THPTA complex to the reaction mixture.
 - Add the Sodium Ascorbate last to initiate the reaction (reduction of Cu(II) to Cu(I)).
- **Incubation:** Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS (Target mass = MW Alkyne + MW Azide).
- **Work-up:**
 - Dilute with water and extract with Ethyl Acetate (EtOAc).
 - Wash organic layer with 5%

or EDTA solution (to remove Copper traces).
 - Dry over

, filter, and concentrate.
- **Purification:** Silica gel chromatography (typically 0-5% MeOH in DCM).

Application 2: Chemical Probe Synthesis (Fluorescence)

Context: The 3-chloro group allows for the attachment of affinity tags (e.g., biotin) or fluorophores after the pharmacophore is established, or vice-versa. Here, we describe using the alkyne to attach a fluorophore (e.g., Azide-Fluor 488) to track the isoquinoline's localization in cells.

Protocol: Labeling with Fluorogenic Azides^[2]

- Why: Isoquinolines often intercalate DNA or bind RNA. "Clicking" a fluorophore allows visualization of this binding in vitro.
- Modification: Use low-copper conditions if the probe is intended for live-cell usage (though Copper-free click "SPAAC" is preferred for live cells, CuAAC is standard for fixed cells or in vitro assays).

Reaction Table:

Component	Concentration	Role
Isoquinoline Probe	50 M	Target Molecule
Azide-Fluorophore	50 M	Reporter Tag
Cu-TBTA Complex	100 M	Catalyst (TBTA enhances fluorescence protection)
Sodium Ascorbate	1 mM	Reductant
Buffer	PBS (pH 7.4)	Physiological Medium

Procedure:

- Mix Probe and Azide-Fluorophore in PBS/DMSO (max 5% DMSO).
- Add pre-complexed Cu-TBTA.
- Add Ascorbate. Incubate 1 hour at RT in the dark.
- Purification: HPLC is required to separate unreacted fluorophore from the labeled probe to ensure low background signal.

Downstream Functionalization (The "3-Chloro" Handle)

After the click reaction, the 3-chloro group remains. It is deactivated compared to a 1-chloro isoquinoline but is active enough for Suzuki-Miyaura Coupling.

Standard Protocol (Suzuki):

- Substrate: 3-Chloro-5-(triazolyl)isoquinoline (1.0 equiv).

- Partner: Aryl Boronic Acid (1.5 equiv).

- Catalyst:

or

/ XPhos (5 mol%).

- Base:

(3.0 equiv).

- Solvent: Dioxane/Water (4:1).

- Conditions: Heat to 90–100°C for 12 hours under Argon.

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(Analogous isoquinoline/quinoline click chemistry). [Link](#)

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